molecular formula C35H64N14O10 B12590020 Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine CAS No. 627863-63-2

Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine

Cat. No.: B12590020
CAS No.: 627863-63-2
M. Wt: 841.0 g/mol
InChI Key: PVEUACUTFWFQHL-OOPVGHQCSA-N
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Description

Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modification of side chains through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents or acylating agents under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of intramolecular disulfide bridges, stabilizing the peptide’s structure.

Scientific Research Applications

Chemistry

Peptides like Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine are used as model compounds in studying peptide synthesis, folding, and stability.

Biology

In biological research, such peptides can serve as substrates for enzymes, inhibitors, or signaling molecules. They are often used in studies of protein-protein interactions and cellular signaling pathways.

Medicine

Peptides have therapeutic potential in treating diseases. They can act as hormones, antimicrobial agents, or drug delivery vehicles. Research into this compound may reveal specific medical applications.

Industry

In industrial applications, peptides are used in the development of biomaterials, cosmetics, and food additives. Their unique properties make them valuable in various technological advancements.

Mechanism of Action

The mechanism of action of peptides like Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine depends on their specific structure and target. They may interact with receptors, enzymes, or other proteins, modulating biological processes. The molecular targets and pathways involved can vary widely, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-ornithyl-L-lysyl-L-glutamine: A similar peptide lacking the diaminomethylidene modification.

    Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-L-lysyl-L-glutamine: Another related peptide with a shorter sequence.

Uniqueness

Glycylglycyl-L-lysyl-L-alanyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-glutamine’s uniqueness lies in its specific sequence and modifications, which may confer distinct biological activities and properties. Comparing its effects with those of similar peptides can highlight its potential advantages and applications.

Properties

CAS No.

627863-63-2

Molecular Formula

C35H64N14O10

Molecular Weight

841.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H64N14O10/c1-20(44-29(53)21(8-2-4-14-36)45-28(52)19-43-27(51)18-38)33(57)49-17-7-11-25(49)32(56)47-23(10-6-16-42-35(40)41)30(54)46-22(9-3-5-15-37)31(55)48-24(34(58)59)12-13-26(39)50/h20-25H,2-19,36-38H2,1H3,(H2,39,50)(H,43,51)(H,44,53)(H,45,52)(H,46,54)(H,47,56)(H,48,55)(H,58,59)(H4,40,41,42)/t20-,21-,22-,23-,24-,25-/m0/s1

InChI Key

PVEUACUTFWFQHL-OOPVGHQCSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN

Origin of Product

United States

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